Zilpaterol-d7 Zilpaterol-d7 Zilpaterol-d7 is intended for use as an internal standard for the quantification of zilpaterol (Item No. 16484) by GC- or LC-MS. Zilpaterol is a β-adrenergic receptor agonist that putatively, through activation of protein kinase A, increases protein synthesis in skeletal muscle fibers as well as reduces lipogenesis and increases lipolysis in adipose tissues. Formulations containing zilpaterol have been used to increase lean body weight and improve feed efficiency in commercial beef cattle.
Brand Name: Vulcanchem
CAS No.: 1217818-36-4
VCID: VC0024462
InChI: InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D
SMILES: CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Molecular Formula: C14H12D7N3O2
Molecular Weight: 268.4

Zilpaterol-d7

CAS No.: 1217818-36-4

Reference Standards

VCID: VC0024462

Molecular Formula: C14H12D7N3O2

Molecular Weight: 268.4

Zilpaterol-d7 - 1217818-36-4

CAS No. 1217818-36-4
Product Name Zilpaterol-d7
Molecular Formula C14H12D7N3O2
Molecular Weight 268.4
IUPAC Name (9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Standard InChI InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D
Standard InChIKey ZSTCZWJCLIRCOJ-FNKPLXHESA-N
SMILES CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Appearance Assay:≥99% deuterated forms (d1-d7)A solid
Description Zilpaterol-d7 is intended for use as an internal standard for the quantification of zilpaterol (Item No. 16484) by GC- or LC-MS. Zilpaterol is a β-adrenergic receptor agonist that putatively, through activation of protein kinase A, increases protein synthesis in skeletal muscle fibers as well as reduces lipogenesis and increases lipolysis in adipose tissues. Formulations containing zilpaterol have been used to increase lean body weight and improve feed efficiency in commercial beef cattle.
Synonyms (+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one; RU-42173-d7;
PubChem Compound 131698902
Last Modified Nov 11 2021
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